4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl

Description

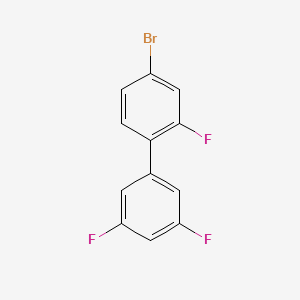

4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl (molecular formula C₁₂H₇BrF₃, molecular weight 285.09 g/mol) is a halogenated biphenyl derivative characterized by a bromine atom at position 4 of the first phenyl ring and fluorine atoms at positions 3' and 5' of the second phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and advanced materials .

Properties

Molecular Formula |

C12H6BrF3 |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3,5-difluorobenzene |

InChI |

InChI=1S/C12H6BrF3/c13-8-1-2-11(12(16)5-8)7-3-9(14)6-10(15)4-7/h1-6H |

InChI Key |

APYRMPZYNOLYEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Bromo and Fluoro Substituents

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Position : The target compound’s bromine at position 4 and fluorines at 3'/5' create a distinct electronic profile compared to analogs like 4'-bromo-3,5-difluoro-1,1'-biphenyl, where bromine is on the second ring .

- Halogen Type : Replacing fluorine with iodine (as in 3-bromo-4-iodo-1,1'-biphenyl) increases molecular weight and alters reactivity due to iodine’s polarizability and weaker electronegativity .

- Functional Groups : The trifluoromethyl group in 4-bromo-2-(trifluoromethyl)-1,1'-biphenyl introduces steric hindrance and enhanced electron-withdrawing effects, impacting solubility and reaction kinetics .

Physicochemical and Reactivity Comparisons

- Polarity and Solubility: Fluorine atoms increase polarity but reduce solubility in nonpolar solvents. The trifluoromethyl analog (C₁₃H₈BrF₃) exhibits lower solubility than the target compound due to its bulky group .

- Reactivity in Cross-Couplings : Bromine’s position (para vs. meta) influences coupling efficiency. For example, 4-bromo derivatives generally show higher reactivity in Suzuki-Miyaura reactions than 3-bromo isomers .

- Thermal Stability : Fluorinated analogs typically exhibit higher thermal stability. The target compound’s melting point is expected to exceed 150°C, similar to 4'-bromo-3,5-difluoro-1,1'-biphenyl .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl?

- Methodology:

- Suzuki-Miyaura Cross-Coupling: Utilize a brominated aryl halide (e.g., 2-bromo-3,5-difluorobenzene) and a fluorinated boronic acid/ester. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O) .

- Ullmann Coupling: For bromine retention, employ copper(I)-mediated coupling between 2-bromo-3,5-difluoroiodobenzene and fluorobenzene derivatives. Monitor reaction temperature (80–120°C) to avoid defluorination .

- Key Challenges: Competing dehalogenation and fluorinated byproduct formation. Use TLC or GC-MS to track intermediates.

Q. How can I characterize the regiochemistry and purity of this compound?

- Analytical Techniques:

- ¹⁹F NMR: Identify fluorine environments (δ -110 to -125 ppm for aromatic fluorines; splitting patterns confirm substitution positions) .

- X-ray Crystallography: Resolve bromine/fluorine positions (crystallize from ethanol/hexane mixtures) .

- HPLC-MS: Detect trace impurities (e.g., debrominated products) using C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for long-term storage?

- Storage Protocol:

- Store under inert gas (argon) at +4°C in amber glass to prevent photolytic debromination .

- Avoid aqueous or protic solvents (risk of hydrolytic cleavage). Purity degrades >5% after 6 months; re-crystallize before critical experiments .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization?

- Mechanistic Insights:

- Bromine acts as a directing group in electrophilic substitution (e.g., nitration or sulfonation at the para position). Use HNO₃/H₂SO₄ at 0°C for controlled nitration .

- Competing Effects: Fluorine’s electron-withdrawing nature reduces bromine’s directing strength. DFT calculations (B3LYP/6-31G*) predict preferential attack at C4’ over C2 .

Q. What strategies mitigate contradictions in reported biological activity data?

- Experimental Design:

- In Vitro Assays: Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) to reduce variability .

- Molecular Docking: Compare binding affinities with analogs (e.g., 4-Bromo-2,4',5'-trifluoro-biphenyl) using AutoDock Vina. Fluorine’s electronegativity enhances hydrophobic pocket interactions .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Optimization Steps:

- Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance turnover .

- Solvent Effects: Replace DMF with toluene for higher boiling points and reduced side reactions.

- Purification: Use silica gel chromatography (hexane/EtOAc 9:1) or recrystallization (ethanol/water) to isolate pure product .

Q. What computational methods predict its reactivity in photoredox catalysis?

- Modeling Approaches:

- TD-DFT Calculations: Simulate UV-vis spectra (Gaussian 16, CAM-B3LYP) to identify charge-transfer states. Bromine red-shifts absorption to ~350 nm .

- Electrochemical Analysis: Cyclic voltammetry (CH Instruments) in acetonitrile reveals reduction potentials (-1.2 V vs. Ag/AgCl), critical for designing photocatalytic systems .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.